molecular formula C13H11N3O2 B2592185 3-(1H-pyrrol-1-yl)-1-benzofuran-2-carbohydrazide CAS No. 866040-16-6

3-(1H-pyrrol-1-yl)-1-benzofuran-2-carbohydrazide

Cat. No.: B2592185
CAS No.: 866040-16-6
M. Wt: 241.25
InChI Key: NRVZIYDVWFQSJB-UHFFFAOYSA-N
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Description

3-(1H-pyrrol-1-yl)-1-benzofuran-2-carbohydrazide is a heterocyclic compound that combines the structural features of pyrrole and benzofuran. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Scientific Research Applications

3-(1H-pyrrol-1-yl)-1-benzofuran-2-carbohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .

Safety and Hazards

Pyrrole and its derivatives can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Due to the diversity of these analogs in the therapeutic response profile, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrrol-1-yl)-1-benzofuran-2-carbohydrazide typically involves the condensation of 1H-pyrrole with benzofuran-2-carbohydrazide under specific reaction conditions. One common method includes the use of a catalytic amount of iron (III) chloride in water, which facilitates the condensation reaction . The reaction is carried out under mild conditions, often at room temperature, to yield the desired product in good to excellent yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(1H-pyrrol-1-yl)-1-benzofuran-2-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylic acid
  • 3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxamide
  • 3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxaldehyde

Uniqueness

3-(1H-pyrrol-1-yl)-1-benzofuran-2-carbohydrazide is unique due to its specific combination of pyrrole and benzofuran moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials .

Properties

IUPAC Name

3-pyrrol-1-yl-1-benzofuran-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c14-15-13(17)12-11(16-7-3-4-8-16)9-5-1-2-6-10(9)18-12/h1-8H,14H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRVZIYDVWFQSJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)NN)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820693
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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